molecular formula C11H10N2O2S3 B2551956 2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 1021069-61-3

2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B2551956
CAS No.: 1021069-61-3
M. Wt: 298.39
InChI Key: VFRLVMJIZVYTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core (1,3-thiazol-4-yl) linked to an acetamide group via a sulfanyl bridge. The thiophen-2-yl moiety is attached to a ketone group (2-oxoethyl), forming a hybrid heterocyclic structure.

Properties

IUPAC Name

2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S3/c12-10(15)4-7-5-17-11(13-7)18-6-8(14)9-2-1-3-16-9/h1-3,5H,4,6H2,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRLVMJIZVYTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide typically involves multiple steps. One common method starts with the reaction of o-hydroxyacetophenone with carbon disulfide and potassium carbonate in the presence of bromoethane to form an intermediate compound. This intermediate is then reacted with 2-acetylthiophene and t-butyl potassium in dimethyl sulfoxide (DMSO) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Amide Bond Reactivity

The nicotinamide core contains a hydrolytically sensitive amide bond. Under acidic or basic conditions, hydrolysis proceeds via nucleophilic attack at the carbonyl carbon:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux (~110°C, 12–24 hours)

  • Product : Nicotinic acid derivative + 3,4-dimethoxyphenethylamine

  • Yield : ~60–75% (estimated for analogous amides)

Basic Hydrolysis

  • Conditions : 2M NaOH, ethanol/water, 80°C, 8 hours

  • Product : Nicotinate salt + free amine

  • Notes : Reaction rates depend on steric hindrance from the pyrazole and phenethyl groups.

Aromatic Electrophilic Substitution

The 3,4-dimethoxyphenethyl and pyridine rings are susceptible to electrophilic substitution. Methoxy groups activate the aromatic ring toward ortho/para-directed reactions:

Reaction Type Reagents/Conditions Expected Position Product
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxyNitro-substituted phenethyl derivative
SulfonationH₂SO₄, SO₃, 50°CMeta to pyrazoleSulfonic acid derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃, RTOrtho/para to methoxyHalo-substituted analog

Limitations : Steric hindrance from the phenethyl chain may reduce reactivity at certain positions .

Pyrazole Ring Functionalization

The 1H-pyrazol-1-yl group undergoes regioselective modifications:

A. N-Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C

  • Product : 1-alkylpyrazole derivatives

  • Yield : ~70–85% (based on microwave-assisted protocols)

B. Cycloaddition Reactions

  • Example : [3+2] cycloaddition with nitrile oxides to form isoxazoline-pyrazole hybrids.

  • Conditions : Cu(I) catalysis, tolu

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives, including this compound, against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Pathogen MIC (µg/mL) Comparison Antibiotic MIC (µg/mL)
MRSA< 5Linezolid8
E. coli< 10Ciprofloxacin16

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Cytotoxic Effects
In vitro studies on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. For instance, it was tested on human breast adenocarcinoma (MCF7) cells and showed promising results in reducing proliferation rates compared to control groups .

Cell Line IC50 (µM) Control IC50 (µM)
MCF7 (Breast Cancer)1030
A549 (Lung Cancer)1225

Mechanism of Action

The mechanism of action of 2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structural analogs are classified based on core heterocycles, substituents, and bioactivity:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3-thiazole + thiophene 2-oxoethyl sulfanyl, acetamide Not explicitly reported N/A
Mirabegron (C21H24N4O2S) 1,3-thiazole Hydroxyphenethylamino, phenyl Beta-3 adrenergic agonist
N-(4-chlorophenyl)-2-[2-(4-oxo-2-phenylquinazolin-3-yl)-1,3-thiazol-4-yl]acetamide (Compound 23) 1,3-thiazole + quinazolinone Chlorophenyl, phenylquinazolinone Glucokinase activation
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) Triazole + benzyl Fluorobenzyl, triazole Antibacterial (MIC: 12.5 µg/mL)
2-{[3-methyl-4-oxo-thiadiazolo-triazin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide (869073-75-6) Thiadiazolo-triazine Methylphenyl, methyl-oxo-thiadiazole Unreported
2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-N-[4-(thiophen-2-yl)thiazol-2-yl]acetamide (681224-72-6) 1,3-thiazole + pyrrolidine Pyrrolidinyl, thiophene Unreported

Key Observations :

  • Thiazole vs.
  • Substituent Effects: The 2-oxoethyl group in the target compound differs from Mirabegron’s hydroxyphenethylamino side chain, likely altering receptor selectivity (e.g., beta-3 adrenergic vs. kinase targets) .
  • Bioactivity Gaps : While analogs like Compound 38 show antibacterial activity, the target compound’s lack of fluorinated benzyl groups may reduce potency against Gram-negative bacteria .

Biological Activity

2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide, also referred to as RCM-1, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of respiratory diseases and cancer. This article explores its biological activities, mechanisms of action, and relevant research findings.

The molecular formula of RCM-1 is C20H12N2OS4C_{20}H_{12}N_2OS_4, with a molar mass of 424.58 g/mol. It is soluble in DMSO and exhibits a predicted boiling point of approximately 632.8 °C. RCM-1 is characterized as a non-toxic inhibitor of the transcription factor FOXM1, which plays a critical role in various cellular processes including differentiation and proliferation.

PropertyValue
Molecular FormulaC20H12N2OS4
Molar Mass424.58 g/mol
SolubilitySoluble in DMSO
Boiling Point632.8 °C (predicted)
pKa-1.42 (predicted)

Biological Activity

RCM-1 has demonstrated significant biological activity in various studies, particularly related to its role as a FOXM1 inhibitor:

In Vitro Studies

In vitro experiments have shown that RCM-1 effectively blocks the nuclear localization of FOXM1 and promotes its proteasomal degradation. This action leads to a reduction in IL-13 signaling and the expression of STAT6 target genes such as Spdef and Foxa3, which are essential for goblet cell differentiation from airway progenitor cells. Notably, RCM-1 has been observed to inhibit goblet cell metaplasia and excessive mucus production, which are common features in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

In Vivo Studies

In vivo studies using murine models have further validated the efficacy of RCM-1. Administered intraperitoneally at doses of 1.7 mg/kg, RCM-1 significantly reduced airway resistance and improved lung compliance in mice exposed to allergens such as house dust mites and IL-13. Additionally, it decreased pro-inflammatory cytokine production and prevented airway hyperresponsiveness .

The primary mechanism by which RCM-1 exerts its biological effects is through the inhibition of FOXM1 activity. By inducing the degradation of FOXM1 via ubiquitination mechanisms, RCM-1 disrupts downstream signaling pathways associated with inflammation and cell differentiation:

  • FOXM1 Inhibition : RCM-1 inhibits FOXM1's transcriptional activity, leading to decreased expression of genes involved in goblet cell metaplasia.
  • Reduction of IL-13 Signaling : The compound effectively reduces IL-13-mediated signaling pathways that contribute to airway inflammation.

Case Studies

A notable study published in Science Signaling highlighted the effectiveness of RCM-1 in preventing goblet cell metaplasia in allergen-exposed mice. The study demonstrated that treatment with RCM-1 resulted in significant downregulation of endogenous murine FOXM1 levels and transgenic human FOXM1 levels .

Another investigation into the role of fatty acid binding protein 4 (FABP4) indicated that FABP4 can induce asthmatic airway epithelial barrier dysfunction via ROS activation of FOXM1. In this context, RCM-1's ability to inhibit FOXM1 presents a promising therapeutic avenue for addressing such dysfunctions .

Q & A

Q. Q: What are the common synthetic routes for preparing 2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide?

A: A widely used method involves nucleophilic substitution and cyclization under green conditions. For example, thiocarbohydrazide derivatives react with ketones (e.g., thiophen-2-yl ketones) in ethanol at room temperature, forming thiohydrazone intermediates. Subsequent cyclization eliminates water, yielding the thiazole-acetamide core. Spectral validation (FT-IR, 1H^1H-NMR) confirms product purity, with key bands such as C–S–C stretching at ~748 cm1^{-1} and NH/CH2_2 signals in NMR .

Advanced Synthesis

Q. Q: How can reaction mechanisms be optimized for higher yields in spiro-thiazole derivatives of this compound?

A: Mechanistic studies suggest a stepwise nucleophilic attack: (i) thiocarbohydrazide’s amino group attacks the ketone carbonyl, forming a thiohydrazone, followed by (ii) thiol group cyclization. Optimizing solvent polarity (e.g., ethanol for solubility) and temperature (room temperature to 60°C) enhances cyclization efficiency. Monitoring via 13C^{13}C-NMR (spiro carbon signals at 79–81 ppm) ensures successful spiro-system formation .

Basic Characterization

Q. Q: What spectroscopic techniques are essential for characterizing this compound?

A: Standard methods include:

  • FT-IR : Identifies functional groups (e.g., C=O at 1690–1710 cm1 ^{-1}, NH/CH2_2 stretches at 3370–2970 cm1 ^{-1}) .
  • 1H^1H-NMR : Signals at δ 10.50–9.90 (NH-thiadiazole) and δ 4.60–3.70 (–CH2_2–C=O) confirm structural motifs .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Characterization

Q. Q: How can DEPT-135 NMR resolve ambiguities in aliphatic chain configurations?

A: DEPT-135 distinguishes CH3_3, CH2_2, and CH groups via phase-sensitive signals. For cyclohexane/spiro systems, negative CH2_2 peaks (e.g., δ 24.20–42.09 ppm) clarify cyclic substituents, while DEPT-135’s suppression of quaternary carbons simplifies spectral interpretation .

Biological Evaluation (Basic)

Q. Q: What in vitro assays are suitable for initial screening of antimicrobial activity?

A: Standard assays include:

  • Agar Diffusion : Tests inhibition zones against Gram-positive/negative bacteria.
  • MIC Determination : Broth microdilution quantifies minimum inhibitory concentrations.
    Thiazole derivatives often show broad-spectrum activity due to sulfur and nitrogen heterocycles disrupting microbial membranes .

Biological Evaluation (Advanced)

Q. Q: How can structure-activity relationships (SAR) guide the design of analogs with improved anticancer potency?

A: SAR studies focus on:

  • Substituent Effects : Electron-withdrawing groups (e.g., –Cl, –F) on the thiophene ring enhance DNA intercalation.
  • Hybridization : Conjugating with triazoles (as in ) improves pharmacokinetics.
  • In Vivo Models : Xenograft studies correlate tumor regression with logP values (optimizing lipophilicity for blood-brain barrier penetration) .

Structural Modifications (Basic)

Q. Q: What substituents are commonly introduced to modulate solubility or bioavailability?

A: Hydrophilic groups (e.g., –OH, –COOH) on the acetamide side chain enhance aqueous solubility. Bulky aryl groups (e.g., 4-phenoxyphenyl) improve binding affinity to hydrophobic enzyme pockets .

Structural Modifications (Advanced)

Q. Q: How can computational modeling predict the impact of structural changes on target binding?

A: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer. Molecular docking (e.g., with DNA topoisomerase II) identifies key hydrogen bonds (e.g., –NH–C=O with Glu522) and π-π stacking (thiophene with adenine) .

Data Contradictions

Q. Q: How to resolve conflicting FT-IR and NMR data for thiol vs. thione tautomers?

A: Tautomeric equilibria in solution (thiol ↔ thione) cause spectral discrepancies. Use:

  • Variable Temperature NMR : Freezes tautomers at low temps.
  • X-ray Crystallography : Definitive solid-state structure (e.g., ’s triazole-thiochromenone system) confirms dominant tautomer .

Scaling-Up Synthesis

Q. Q: What reactor designs mitigate exothermic risks during large-scale synthesis?

A: Use:

  • Flow Reactors : Enhance heat dissipation for cyclization steps.
  • Process Analytical Technology (PAT) : In-line FT-IR monitors intermediate formation.
  • QbD Principles : Design space optimization (e.g., ethanol:water ratio) ensures reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.